2-(bromomethyl)-1-iodo-4-methoxybenzene CAS number 293732-24-8
2-(bromomethyl)-1-iodo-4-methoxybenzene CAS number 293732-24-8
An In-Depth Technical Guide to 2-(bromomethyl)-1-iodo-4-methoxybenzene (CAS: 293732-24-8): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
2-(Bromomethyl)-1-iodo-4-methoxybenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring two distinct and orthogonally reactive functional groups—a benzylic bromide and an aryl iodide—renders it an exceptionally valuable building block for the construction of complex molecular frameworks. The benzylic bromide provides a reactive electrophilic site, ideal for nucleophilic substitution reactions, while the aryl iodide is primed for a wide array of transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a programmed, sequential introduction of diverse substituents, a strategy of immense importance in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, safety protocols, and synthetic utility, with a particular focus on its application in the strategic design of potential therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.
Compound Identity and Properties
| Property | Value | Source |
| CAS Number | 293732-24-8 | [1] |
| EC Number | 961-122-6 | [1] |
| Molecular Formula | C₈H₈BrIO | [2] |
| Molecular Weight | 341.96 g/mol | N/A |
| Monoisotopic Mass | 325.88 Da | [2] |
| IUPAC Name | 2-(bromomethyl)-1-iodo-4-methoxybenzene | N/A |
| SMILES | COC1=CC(=C(C=C1)I)CBr | [2] |
| InChIKey | WPQZJPIKDYUHMW-UHFFFAOYSA-N | [2] |
Hazard Identification and Safety
2-(Bromomethyl)-1-iodo-4-methoxybenzene is classified as a hazardous substance and must be handled with appropriate precautions.[1]
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness.[1] |
Handling and Storage Protocol:
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Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and chemical safety goggles.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Engineering Controls: Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[4]
-
Handling: Avoid all direct contact with skin and eyes.[3] Prevent dust and aerosol formation.[3] After handling, wash hands thoroughly.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound may be light-sensitive, so storage in an amber vial is recommended.[6][7]
-
Disposal: Dispose of waste materials and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
Synthesis and Characterization
The synthesis of 2-(bromomethyl)-1-iodo-4-methoxybenzene is not widely reported in the literature, but a robust pathway can be designed based on well-established transformations in organic chemistry. The most logical approach involves the regioselective iodination of a commercially available anisole derivative, followed by a selective free-radical bromination at the benzylic position.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Proposed Synthesis
This protocol describes a plausible two-step synthesis starting from 4-methoxytoluene.
Step 1: Synthesis of 2-Iodo-4-methoxytoluene
This step involves the electrophilic iodination of 4-methoxytoluene. The methoxy group is an ortho-, para-director, and while the para position is blocked, iodination will occur at one of the ortho positions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-methoxytoluene (1.0 eq.), acetic acid, and water.
-
Reagent Addition: To this stirred solution, add iodine (I₂) and periodic acid (HIO₃) portion-wise. The periodic acid serves to oxidize excess I₂ to the electrophilic species.
-
Reaction Execution: Heat the mixture to 60-70 °C and stir vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-iodo-4-methoxytoluene.
Step 2: Benzylic Bromination to Yield 2-(bromomethyl)-1-iodo-4-methoxybenzene
This transformation is a free-radical halogenation, best accomplished using the Wohl-Ziegler reaction.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-iodo-4-methoxytoluene (1.0 eq.) from Step 1 in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux. Irradiation with a floodlight can also be used to initiate the reaction.[9] The reaction is often rapid. Monitor by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct is insoluble and can be removed by filtration.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent via rotary evaporation. The crude product, 2-(bromomethyl)-1-iodo-4-methoxybenzene, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Spectroscopic Characterization
Confirming the structure of the final product is achieved through a combination of spectroscopic methods.[10] While experimental data is not publicly available, the expected spectral features can be reliably predicted.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic | ~7.5 | d | 1H | H-3 | Ortho to iodine, experiences deshielding. |
| Aromatic | ~7.0 | d | 1H | H-6 | Ortho to bromomethyl group. |
| Aromatic | ~6.8 | dd | 1H | H-5 | Ortho to methoxy group, meta to iodine. |
| Benzylic | ~4.5-4.7 | s | 2H | -CH₂Br | Characteristic region for benzylic bromides.[11] |
| Methoxy | ~3.8 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methyl ether. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic | ~160 | C-4 | Carbon attached to the electron-donating -OCH₃ group. |
| Aromatic | ~140 | C-3 | Aromatic CH ortho to iodine. |
| Aromatic | ~135 | C-6 | Aromatic CH ortho to the -CH₂Br group. |
| Aromatic | ~130 | C-2 | Carbon attached to the -CH₂Br group. |
| Aromatic | ~115 | C-5 | Aromatic CH ortho to the -OCH₃ group. |
| Aromatic | ~90 | C-1 | Carbon attached to iodine (heavy atom effect).[12] |
| Methoxy | ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| Benzylic | ~33 | -CH₂Br | Characteristic region for a benzylic bromide carbon. |
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(bromomethyl)-1-iodo-4-methoxybenzene lies in the differential reactivity of its two key functional groups, which enables selective and sequential functionalization.
Caption: Orthogonal reactivity of the two functional sites.
Reactions at the Benzylic Position: SN2 Alkylation
The electron-withdrawing nature of the aromatic ring and the excellent leaving group ability of bromide make the benzylic position highly susceptible to SN2 attack by a wide range of nucleophiles. This reaction is fundamental for introducing the molecule into larger structures.
General Protocol for N-Alkylation of a Primary Amine: This protocol is adapted from general procedures for alkylating amines with benzylic bromides.[13]
-
Inert Atmosphere: Set up a flame-dried, two-necked flask under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add the primary amine (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.), and an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Substrate Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add a solution of 2-(bromomethyl)-1-iodo-4-methoxybenzene (1.1 eq.) in DMF dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The progress can be monitored by TLC by observing the consumption of the amine starting material.
-
Workup: Upon completion, cool the reaction to ambient temperature and pour it into a separatory funnel containing water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild, non-nucleophilic base sufficient for deprotonating many primary amines, preventing side reactions. Stronger bases may be needed for less nucleophilic amines.[13]
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that can dissolve the ionic intermediates of an SN2 reaction, thereby accelerating the rate. Anhydrous conditions are critical to prevent hydrolysis of the benzylic bromide to the corresponding alcohol.[13]
-
Temperature: Heating is often required to overcome the activation energy for the reaction, especially with less reactive nucleophiles.[13]
Reactions at the Aryl-Iodide Position: Cross-Coupling
The carbon-iodine bond is significantly more reactive towards oxidative addition to low-valent palladium catalysts than C-Br or C-Cl bonds.[14] This allows for highly selective C-C and C-N bond formations, such as the Suzuki, Sonogashira, and Heck reactions, leaving the benzylic bromide untouched under carefully controlled conditions.
General Protocol for a Suzuki-Miyaura Coupling: This protocol is based on standard conditions for Suzuki couplings with aryl iodides.[14]
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (argon), combine 2-(bromomethyl)-1-iodo-4-methoxybenzene (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst System: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the complete consumption of the starting aryl iodide.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude biaryl product can be purified via column chromatography.
Applications in Drug Discovery: A Strategic Approach
The orthogonal reactivity of 2-(bromomethyl)-1-iodo-4-methoxybenzene makes it an ideal starting material for building libraries of complex molecules in drug discovery programs. For instance, it can be employed in the synthesis of inhibitors targeting Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are significant targets in cancer and inflammation research.[15][16]
Hypothetical Workflow: Synthesis of a Privileged Scaffold The following workflow demonstrates a sequential functionalization strategy to build a complex core structure relevant to modern medicinal chemistry.
Caption: Sequential functionalization for scaffold synthesis.
In this hypothetical sequence, a Suzuki coupling is first performed at the aryl iodide position to install a key recognition element (R1). The resulting intermediate, which still possesses the reactive benzylic bromide, is then subjected to an SN2 reaction with a nitrogen-containing nucleophile (R2-NH₂) to complete the scaffold. This modular approach allows medicinal chemists to rapidly generate and test a wide variety of analogs by simply changing the boronic acid in Step 1 or the nucleophile in Step 2, facilitating the optimization of a compound's pharmacological properties.
Conclusion
2-(Bromomethyl)-1-iodo-4-methoxybenzene is a potent and versatile chemical tool for researchers, scientists, and drug development professionals. Its value is rooted in the predictable and differential reactivity of its benzylic bromide and aryl iodide moieties. This allows for the strategic and efficient construction of complex organic molecules through sequential alkylation and cross-coupling reactions. A comprehensive understanding of its synthesis, safe handling, and chemical behavior, as outlined in this guide, empowers chemists to leverage this important building block in the pursuit of novel therapeutics and advanced materials.
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